molecular formula C8H10N2O4S B12277576 7-Amino-3-methoxy-3-cephem-4-carboxylic acid

7-Amino-3-methoxy-3-cephem-4-carboxylic acid

Cat. No.: B12277576
M. Wt: 230.24 g/mol
InChI Key: DPUJHFCZDZYLRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-methoxy-3-cephem-4-carboxylic acid typically involves the functionalization of cephalosporin derivatives. One common method includes the reaction of cephalosporin with appropriate reagents under alkaline conditions to introduce the methoxy and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methoxy-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-Amino-3-methoxy-3-cephem-4-carboxylic acid involves its beta-lactam ring, which mimics the D-Ala-D-Ala moiety of peptidoglycan precursors. This allows it to bind to and inhibit penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan strands essential for bacterial cell wall integrity. This inhibition leads to cell lysis and death .

Properties

IUPAC Name

7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-3-2-15-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJHFCZDZYLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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